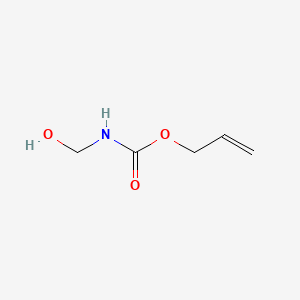

Allyl N-methylolcarbamate

Descripción general

Descripción

Allyl N-methylolcarbamate is an organic compound with the molecular formula C5H9NO3 . It is a derivative of carbamic acid, which is an ester compound . The allyl system in this compound allows for conjugation, where electrons can be delocalized over three atoms .

Molecular Structure Analysis

The molecular structure of Allyl N-methylolcarbamate involves a conjugated system known as the allyl system. This system allows for the delocalization of electrons over three atoms . The stability of the carbocation in this compound is due to this conjugated π electron system .Chemical Reactions Analysis

Carbamates, including Allyl N-methylolcarbamate, can undergo various reactions. They can be physically removed, undergo chemical reactions, or be biologically or enzymatically degraded . The exact chemical reactions that Allyl N-methylolcarbamate undergoes are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Polymer Development

Martin et al. (2016) synthesized allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) using a transurethanization approach. This involved reacting dimethyl dicarbamate monomers with diamines, converting amine end-groups to allyl groups, and achieving Tg values from -44 to -35°C and thermal stabilities above 200°C. These materials' photo-curing conditions were optimized for effective application (Martin et al., 2016).

Synthesis of Alcohols and Amines

Fournier and Clayden (2012) demonstrated that enol carbamates undergo carbolithiation, creating quaternary carbon α to O and yielding tertiary alcohols through a one-pot tandem reaction. This method offers a new approach for synthesizing branched tertiary alcohols (Fournier & Clayden, 2012). Additionally, Kim et al. (2000) developed a novel synthetic method for N-allylcarbamates from allyl ethers using chlorosulfonyl isocyanate (CSI), which provided a unique approach for carbamate synthesis (Kim et al., 2000).

Antibacterial and Photocatalytic Activities

Siddiqui et al. (2020) reported the synthesis of copper oxide nanoflowers (CuO-NFs) using eugenol (4-allyl-2-methoxyphenol) as a reducing agent. These CuO-NFs exhibited significant antibacterial activity and were efficient in degrading methylene blue, demonstrating potential in photocatalytic applications (Siddiqui et al., 2020).

Catalytic Applications

Chavhan et al. (2014) developed a rhenium-catalyzed N-selective allylic amination reaction of N-hydroxycarbamates, demonstrating the potential of allyl groups in catalytic applications for synthesizing functional groups with high selectivity (Chavhan et al., 2014).

Herbicide Analysis

Bezemer and Rutan (2001) developed a chemometric method for studying the hydrolysis of Ally, a sulfonylurea herbicide. This research provided insights into the behavior of such compounds under various conditions, contributing to the understanding of herbicide chemistry and environmental impact (Bezemer & Rutan, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on the binding mechanism of carbamates, including Allyl N-methylolcarbamate, with other molecules. For example, one study explored the binding mechanism of β-cyclodextrin with four N-methylcarbamate molecules . Additionally, the development of wormlike micelles based on N-allyl substituted cationic surfactants has been suggested .

Propiedades

IUPAC Name |

prop-2-enyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-3-9-5(8)6-4-7/h2,7H,1,3-4H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPSAMYJSPYXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067035 | |

| Record name | Allyl N-methylolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl N-methylolcarbamate | |

CAS RN |

24935-97-5 | |

| Record name | 2-Propen-1-yl N-(hydroxymethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24935-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (hydroxymethyl)-, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(hydroxymethyl)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl N-methylolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL N-HYDROXYMETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237W1BFW1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBAMIC ACID, (HYDROXYMETHYL)-, 2-PROPENYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

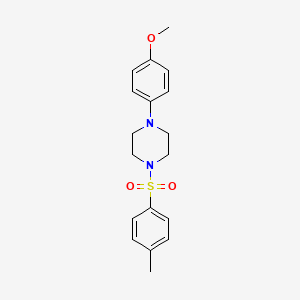

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl](/img/structure/B1616375.png)

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)

![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)